2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a thiadiazole derivative with an amino acid precursor in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to modulation of their activity. This can result in antimicrobial, anticancer, or other biological effects depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
Uniqueness
2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is unique due to the specific positioning of the thiadiazole ring and the presence of both amino and carboxylic acid functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDLTMLONIGHAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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